

Application Notes and Protocols: Synthesis of Silicon-Stereogenic Organosilanes from Tetraallylsilane

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Compound of Interest

Compound Name: *Tetraallylsilane*

Cat. No.: *B074137*

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Introduction

Silicon-stereogenic organosilanes are of growing interest in medicinal chemistry, materials science, and synthetic organic chemistry due to their unique physicochemical properties and potential for novel applications. The introduction of a stereocenter at the silicon atom can significantly influence the biological activity and material properties of these compounds. This document provides detailed protocols for the synthesis of silicon-stereogenic organosilanes starting from the readily available **tetraallylsilane**. The described methodology is based on an iodine-promoted rearrangement of **tetraallylsilane**, which allows for a controlled mono- or di-functionalization, followed by the introduction of alkoxy groups to generate the silicon stereocenter.^{[1][2][3]} Further derivatization through ring-closing metathesis (RCM) to form novel silacycles is also described.^[1]

Data Presentation

The following tables summarize the quantitative data for the key transformations described in the protocols.

Table 1: Iodine-Promoted Rearrangement of **Tetraallylsilane** and Subsequent Functionalization

| Entry | Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
|-------|---|-------------------|---|-----------|-----------|
| 1 | Diallyl(2-(iodomethyl)pent-4-en-1-yl)(isopropoxy)silane | Tetraallylsilane | 1. I ₂ (1.0 equiv.), DCM, 6 h, rt. 2. Triethylamine (2.0 equiv.), Isopropanol (1.5 equiv.), 0 °C to rt, 6 h | 72 | [1] |
| 2 | Bis(2-(iodomethyl)pent-4-en-1-yl)diisopropoxysilane | Tetraallylsilane | 1. I ₂ (3.0 equiv.), DCM, 6 h, rt. 2. Triethylamine (3.5 equiv.), Isopropanol (2.5 equiv.), 0 °C to rt, 6 h | 85 | [1] |

Table 2: Sequential Rearrangement and Functionalization

| Entry | Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
|-------|--|---|--|--------------|-----------|
| 1 | (Cyclohexoxy)diallyl(2-(iodomethyl)pent-4-en-1-yl)silane | Diallyl(2-(iodomethyl)pent-4-en-1-yl)(isopropoxy)silane | 1. I ₂ . 2. Cyclohexanol | Not Reported | [1] |

Table 3: Ring-Closing Metathesis for Silacycle Synthesis

| Entry | Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
|-------|--|--|---------------------------------------|-----------|---------------------|
| 1 | 11-(iodomethyl)-1-oxa-6-silaspiro[5.6]dodeca-3,8-diene | Diallyl(allyloxyl)(2-(iodomethyl)pent-4-en-1-yl)silane | Ru-I catalyst (0.013 mmol), DCM, 15 h | 75 | [1] |

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps.

Protocol 1: Synthesis of Diallyl(2-(iodomethyl)pent-4-en-1-yl)(isopropoxy)silane (Mono-rearrangement)

Materials:

- Tetraallylsilane
- Iodine (I₂)
- Dichloromethane (DCM), anhydrous
- Triethylamine
- Isopropanol
- Water
- Magnesium sulfate (MgSO₄)
- Hexanes
- Ethyl acetate (EtOAc)

- Round-bottom flask
- Magnetic stirrer
- Nitrogen atmosphere setup
- Ice bath
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a solution of **tetraallylsilane** (0.19 g, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere, add iodine (0.25 g, 1.0 mmol).
- Stir the mixture at room temperature for 6 hours.
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine (2.0 mmol) followed by isopropanol (0.13 mL, 1.5 mmol).
- Allow the resulting mixture to stir and slowly warm to room temperature over 6 hours.
- Quench the reaction with water (15 mL).
- Extract the aqueous layer with DCM (2 x 15 mL).
- Combine the organic extracts and dry over MgSO₄.
- Filter the solution and concentrate it on a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a gradient of hexanes:EtOAc (20:1 to 10:1) to yield the product as an oil (0.27 g, 72%).^[1]

Protocol 2: Synthesis of Bis(2-(iodomethyl)pent-4-en-1-yl)diisopropoxysilane (Di-rearrangement)

Materials:

- **Tetraallylsilane**
- Iodine (I₂)
- Dichloromethane (DCM), anhydrous
- Triethylamine
- Isopropanol
- Water
- Magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Nitrogen atmosphere setup
- Ice bath
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a solution of **tetraallylsilane** (0.19 g, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere, add iodine (0.76 g, 3.0 mmol).
- Stir the mixture at room temperature for 6 hours.
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine (3.5 mmol) followed by isopropanol (0.21 mL, 2.5 mmol).

- Allow the resulting mixture to stir and slowly warm to room temperature over 6 hours.
- Follow the workup and purification procedure as described in Protocol 1 to yield the product (85%).^[1]

Protocol 3: Synthesis of 11-(Iodomethyl)-1-oxa-6-silaspiro[5.6]dodeca-3,8-diene via Ring-Closing Metathesis

Materials:

- Diallyl(allyloxy)(2-(iodomethyl)pent-4-en-1-yl)silane (prepared from the mono-rearranged product by reaction with allyl alcohol)
- Grubbs' first-generation catalyst (Ru-I)
- Dichloromethane (DCM), degassed
- Round-bottom flask
- Magnetic stirrer
- Nitrogen atmosphere setup
- Rotary evaporator
- Silica gel for column chromatography
- Hexanes
- Methyl tert-butyl ether (MTBE)

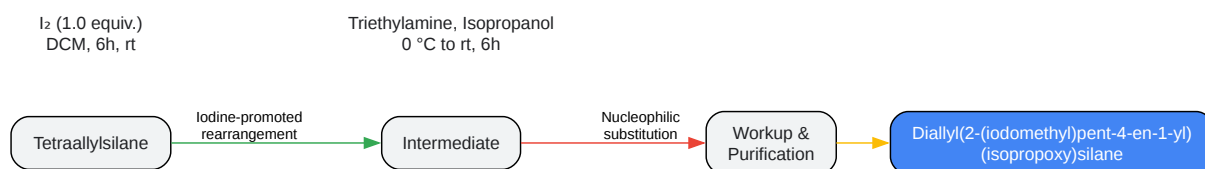
Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve diallyl(allyloxy)(2-(iodomethyl)pent-4-en-1-yl)silane (0.05 g, 0.13 mmol) in degassed DCM (6.5 mL).
- Add Grubbs' first-generation catalyst (Ru-I) (0.008 g, 0.013 mmol).

- Stir the mixture for 15 hours at room temperature.
- Concentrate the solution on a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a gradient of hexanes:MTBE (20:1 to 10:1) to give the product as an oil (0.031 g, 75%) as a ~1:1 mixture of diastereomers.[1]

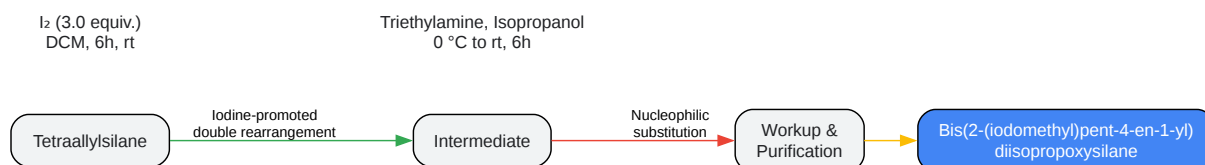
Visualizations

The following diagrams illustrate the key experimental workflows and logical relationships in the synthesis of silicon-stereogenic organosilanes from **tetraallylsilane**.



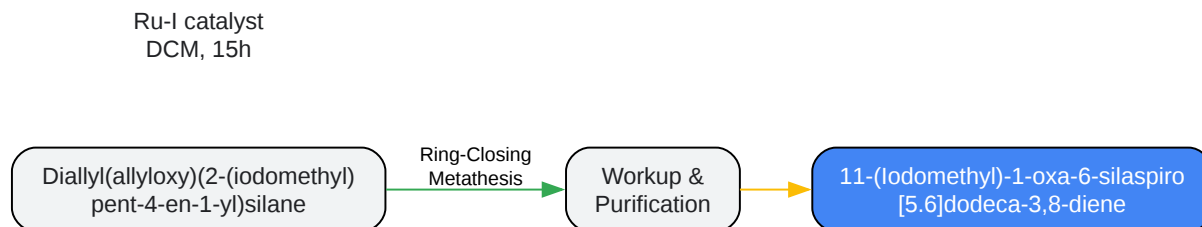
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Caption: Workflow for mono-rearrangement of **tetraallylsilane**.



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Caption: Workflow for di-rearrangement of **tetraallylsilane**.

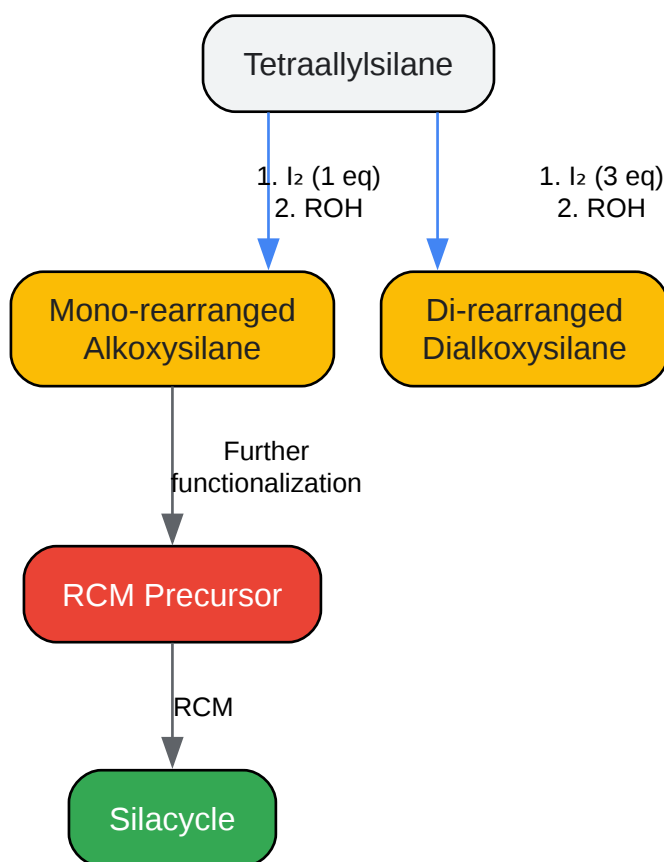


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Caption: Workflow for Ring-Closing Metathesis.

Reaction Pathway Overview

The overall synthetic strategy involves a key iodine-promoted rearrangement of one or two allyl groups of **tetraallylsilane** to form a more substituted homoallylic iodide. This intermediate is then trapped with an alcohol to generate a silicon-stereogenic center. The number of rearranged allyl groups can be controlled by the stoichiometry of iodine used.^{[1][3]} The resulting functionalized organosilanes can be further elaborated, for instance, through ring-closing metathesis to construct complex cyclic structures.



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Caption: Overview of synthetic pathways from **tetraallylsilane**.

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